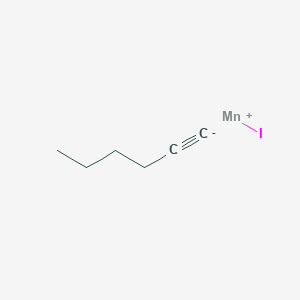
1,1'-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) is a chemical compound characterized by its unique structure, which includes two tetrachloromethylbenzene units connected by an oxygen atom. This compound is known for its stability and resistance to degradation, making it useful in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) typically involves the reaction of 2,3,5,6-tetrachloro-4-methylphenol with a suitable dehydrating agent to form the ether linkage. Common dehydrating agents used in this synthesis include phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives like 2,3,5,6-tetrachloro-4-methylphenyl ethers or thioethers.
Oxidation: Formation of tetrachlorobenzoic acid or tetrachlorobenzaldehyde.
Reduction: Formation of less chlorinated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content and ether linkage contribute to its ability to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,5-Tetrachloro-4-methoxybenzene: Similar structure but with a methoxy group instead of an ether linkage.
Pentachloropyridine: Another chlorinated aromatic compound with different reactivity and applications.
Tetrachlorobenzene: A simpler chlorinated benzene derivative with fewer functional groups.
Uniqueness
1,1’-Oxybis(2,3,5,6-tetrachloro-4-methylbenzene) is unique due to its ether linkage connecting two highly chlorinated aromatic rings. This structure imparts distinct chemical properties, such as increased stability and resistance to degradation, making it valuable in applications where long-term stability is required.
Propiedades
Número CAS |
62584-50-3 |
|---|---|
Fórmula molecular |
C14H6Cl8O |
Peso molecular |
473.8 g/mol |
Nombre IUPAC |
1,2,4,5-tetrachloro-3-methyl-6-(2,3,5,6-tetrachloro-4-methylphenoxy)benzene |
InChI |
InChI=1S/C14H6Cl8O/c1-3-5(15)9(19)13(10(20)6(3)16)23-14-11(21)7(17)4(2)8(18)12(14)22/h1-2H3 |
Clave InChI |
TYGNWHYAEOHACE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)C)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


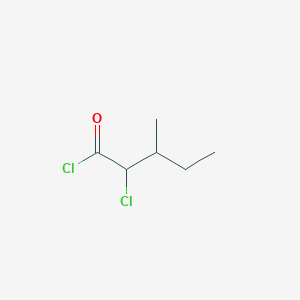
![2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]-](/img/structure/B14517768.png)

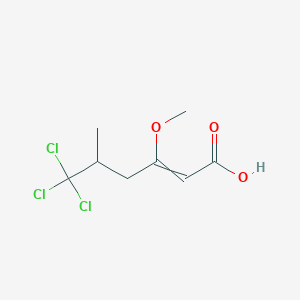
![1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene](/img/structure/B14517800.png)
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)
![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)

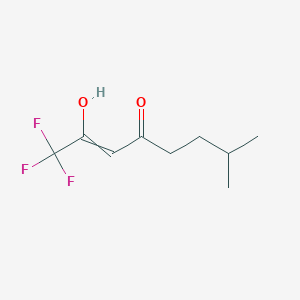
![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
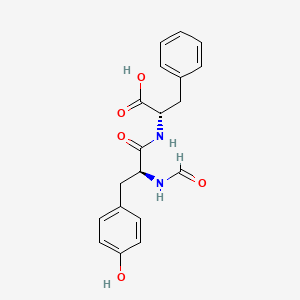

![3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-](/img/structure/B14517840.png)
